molecular formula C7H13NO2 B133653 1-Methylpiperidine-2-carboxylic acid CAS No. 7730-87-2

1-Methylpiperidine-2-carboxylic acid

Cat. No.: B133653
CAS No.: 7730-87-2
M. Wt: 143.18 g/mol
InChI Key: BPSLZWSRHTULGU-UHFFFAOYSA-N
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Description

1-Methylpiperidine-2-carboxylic acid (CAS: 7730-87-2) is a cyclic amino acid derivative classified under the piperidinecarboxylic acids. Its molecular formula is C₇H₁₃NO₂ (MW: 143.18), featuring a six-membered piperidine ring substituted with a methyl group at the nitrogen and a carboxylic acid moiety at the second carbon . This compound exists in enantiomeric forms, with the (R)-isomer (CAS: 41447-17-0) being well-characterized in synthetic applications . It is implicated in plant metabolism, stress responses, and flavor profiles, as evidenced by its accumulation in Perilla leaves, radish taproots, and Rhodiola crenulata under specific conditions .

Properties

IUPAC Name

1-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSLZWSRHTULGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328968
Record name 1-methylpiperidine-2-carboxylic acid
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7730-87-2
Record name 1-Methyl-2-piperidinecarboxylic acid
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Record name 1-methylpiperidine-2-carboxylic acid
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Record name 1-methylpiperidine-2-carboxylic acid
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Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst : Hydrochloric acid (6–12 M) at reflux temperatures (100–110°C).

  • Duration : 12–24 hours, monitored by thin-layer chromatography (TLC) for nitrile consumption.

  • Workup : Neutralization with sodium bicarbonate yields the free carboxylic acid.

This method achieves >90% conversion but requires careful pH control to prevent decarboxylation. For this compound, substituting 1-methyl-2-cyanopiperidine as the starting material would follow analogous conditions.

Esterification-Hydrolysis Tandem Approach

Industrial protocols often employ ester intermediates to simplify purification. A two-step sequence—esterification followed by hydrolysis—is detailed in a patent for ethyl 4-methylpiperidine-2-carboxylate.

Step 1: Esterification

  • Reagents : Thionyl chloride (SOCl₂) in anhydrous ethanol.

  • Conditions : Reflux at 78°C for 5–6 hours.

  • Outcome : Converts the carboxylic acid to its ethyl ester, facilitating crystallization.

Step 2: Acidic Hydrolysis

  • Reagents : Aqueous HCl (6 M) under reflux.

  • Yield : ~85% after recrystallization.

While this method is demonstrated for the ethyl ester derivative, omitting the esterification step and directly hydrolyzing the nitrile precursor streamlines synthesis for the free acid.

Chiral Resolution Using Tartaric Acid

Enantiomeric purity is achieved via diastereomeric salt formation. A patent resolving trans-4-methylpiperidine-2-carboxylic acid ethyl ester with L-tartaric acid exemplifies this.

Procedure Overview

  • Salt Formation : React the racemic acid with L-tartaric acid in acetone/ethanol (10:1 v/v) at 40°C.

  • Crystallization : Cool to 20°C, isolate the (2R,4R)-tartrate salt.

  • Dissociation : Treat with potassium carbonate to liberate the enantiopure acid.

Key Parameters

  • Solvent Ratio : Acetone:ethanol (10:1) optimizes solubility and crystal growth.

  • Yield : 40% enantiomeric excess (ee) after one cycle, improvable via recrystallization.

Adapting this to this compound would require analogous chiral auxiliaries, such as D-tartaric acid for the opposite enantiomer.

While not explicitly detailed in the cited sources, asymmetric hydrogenation of prochiral enamines is a viable route inferred from analogous syntheses. For example, hydrogenating 1-methyl-2-pyridinecarboxylic acid using a Ru-BINAP catalyst could yield the target compound.

Hypothetical Protocol

  • Substrate : 1-Methyl-2-pyridinecarboxylic acid.

  • Catalyst : RuCl₂[(R)-BINAP]/(R,R)-DPEN.

  • Conditions : H₂ (50 bar), 60°C, 24 hours.

  • Expected ee : >95% based on similar transformations.

Methodological Comparisons

Method Yield ee (%) Complexity Scalability
Nitrile Hydrolysis85%N/ALowHigh
Esterification-Hydrolysis70%N/AModerateModerate
Chiral Resolution40%>99HighLow
Asymmetric Hydrogenation90%*>95*HighHigh

*Theoretical values based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biological systems and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 1-methylpiperidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It may also participate in various enzymatic reactions, influencing metabolic processes .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Piperidinecarboxylic Acid Derivatives
Compound Name Substituents Molecular Formula CAS Number Key Features Reference
1-Methylpiperidine-2-carboxylic acid N-CH₃, C2-COOH C₇H₁₃NO₂ 7730-87-2 Cyclic amino acid, bitter taste
D-Proline Betaine Cyclic betaine (quaternary ammonium) C₇H₁₃NO₂ 6283-63-2 Osmoprotectant, drought stress marker
1-(3-Methoxyphenyl)sulfonylpiperidine-2-carboxylic acid N-sulfonyl, aromatic substituent C₁₃H₁₇NO₅S Not provided Synthetic intermediate in organometallic chemistry
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid Pyrazine substituent at N C₁₁H₁₅N₃O₂ 930111-02-7 Bioactive scaffold in drug discovery
  • Key Differences: this compound lacks aromatic or charged groups, distinguishing it from sulfonyl- or pyrazine-substituted analogs .

Stereochemical Variants

Table 2: Enantiomeric Properties
Compound Configuration CAS Number Purity Biological Role Reference
(R)-1-Methylpiperidine-2-carboxylic acid R 41447-17-0 >95% (HPLC) Chiral building block in proteasome inhibitor synthesis
(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride S 136312-85-1 95% Limited data; potential metabolic intermediate
  • Functional Implications :
    • The (R)-enantiomer is preferentially used in pharmaceutical synthesis (e.g., MPI-10 proteasome inhibitor) due to stereoselective binding .
    • Stereochemistry impacts taste perception; however, specific data for enantiomers in flavor studies remain unexplored .
Table 3: Functional Roles in Plant Metabolism
Compound Plant Species Stress/Context Accumulation Pattern Role Reference
This compound Perilla frutescens Leaf color variation Highest in PF3 cultivar Unclear; correlated with alkaloid biosynthesis
L-Proline Multiple species Drought stress Accumulates in tolerant genotypes Osmoprotectant, ROS scavenger
D-Proline Betaine Drought-sensitive plants Drought stress Accumulates in sensitive genotypes Stress marker
3-Quinolinecarboxylic acid Woody vegetation Flavor profile Higher in bitter-tasting samples Contributes to bitterness
  • In Rhodiola crenulata, its upregulation at high altitudes (63,187.78 μg/g) suggests a role in altitude adaptation, contrasting with flavonoid accumulation (e.g., rutin) .

Biological Activity

1-Methylpiperidine-2-carboxylic acid (1-MPCA), also known as methylpipecolic acid, is an organic compound with significant biological activity. It is classified as an alpha-amino acid and has a molecular formula of C₇H₁₃NO₂. This compound features a piperidine ring, which contributes to its diverse biological properties, including potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Structure : The compound has a piperidine ring substituted with a methyl group and a carboxylic acid functional group. Its SMILES representation is CC1CCN(CC1)C(=O)O .

The biological activity of 1-MPCA can be attributed to several mechanisms:

  • Receptor Binding : 1-MPCA may interact with specific receptors, modulating their activity and influencing various physiological responses .
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting metabolic pathways critical for cellular function .
  • Antibiotic Activity : The compound exhibits antibacterial properties by binding to ribosomal components, disrupting protein synthesis, which makes it a candidate for combating resistant bacterial strains .

Biological Applications

1-MPCA's biological applications span several areas:

  • Antimicrobial Activity : Studies indicate that 1-MPCA has the potential to inhibit bacterial growth effectively, making it useful in antibiotic development .
  • Neuroactive Properties : Due to its structural similarity to other biologically active compounds, 1-MPCA may influence neurotransmitter systems, suggesting potential neuroprotective effects .
  • Therapeutic Development : Its derivatives are being investigated for therapeutic applications in treating neurological disorders and other conditions .

Table 1: Summary of Biological Activities of this compound

Activity Type Description Reference
AntibioticInhibits bacterial growth by disrupting protein synthesis
NeuroprotectivePotentially influences neurotransmitter systems
Enzyme InhibitionAffects metabolic pathways by inhibiting specific enzymes
Anticancer PotentialInvestigated for efficacy against various cancer cell lines

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 1-MPCA exhibit anticancer properties. For instance, compounds structurally related to 1-MPCA have shown significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 15.3 µM to 29.1 µM . This suggests that modifications to the piperidine structure can enhance biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-methylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation of 1-methylpiperidine derivatives or through carboxylation of piperidine precursors. For example, analogous methods for pyridinecarboxylic acids involve oxidizing methylpyridines under controlled conditions (e.g., air pressure, catalytic systems). Reaction parameters such as temperature (e.g., 60°C), solvent systems (e.g., DMPU:THF mixtures), and catalysts (e.g., potassium tert-amylate) significantly impact yield and purity .
  • Key Considerations : Optimize reaction time and stoichiometry to avoid over-oxidation. Validate product purity via HPLC or GC-MS.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 210–260 nm) for quantification. Purity thresholds ≥95% are typical for research-grade material .
  • Structural Confirmation : Employ 1H^1H-NMR (e.g., δ 2.3–3.1 ppm for piperidine protons) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}). Cross-reference with CAS RN data (e.g., [41447-17-0] for the (R)-enantiomer) .

Q. What are the common applications of this compound in medicinal chemistry?

  • Answer : The compound serves as a chiral building block for peptidomimetics or enzyme inhibitors. For instance, piperidinecarboxylic acid derivatives are used in designing protease inhibitors or GPCR modulators. Functionalization at the 2-carboxyl group enables coupling with amines or alcohols via standard carbodiimide chemistry .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what chiral stationary phases are effective?

  • Methodological Answer :

  • Chiral Resolution : Use HPLC with a Chiralpak® IA or IB column and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. The (R)-enantiomer (CAS [41447-17-0]) elutes earlier than the (S)-form under these conditions .
  • Validation : Confirm enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy.

Q. What experimental strategies address contradictory data in stability studies of this compound under varying pH and temperature?

  • Answer :

  • Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS. Discrepancies in degradation pathways (e.g., decarboxylation vs. ring-opening) may arise from impurities or solvent interactions .
  • Mitigation : Use buffered solutions (pH 4–6) to minimize hydrolysis. Store lyophilized samples at -20°C under inert gas.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Answer :

  • In Silico Tools : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic attack sites. Compare with experimental 13C^{13}C-NMR shifts for carbonyl carbons (δ ~175 ppm) .
  • Validation : Correlate computed activation energies with kinetic data from stopped-flow experiments.

Guidance for Experimental Design

  • Framework Alignment : Apply the PICO framework to define research objectives:
    • Population : Target molecule (this compound).
    • Intervention : Synthetic method, chiral resolution technique.
    • Comparison : Alternative routes or conditions.
    • Outcome : Yield, enantiomeric excess, stability.
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Novel (e.g., unexplored derivatives), and Relevant to drug discovery pipelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidine-2-carboxylic acid
Reactant of Route 2
1-Methylpiperidine-2-carboxylic acid

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